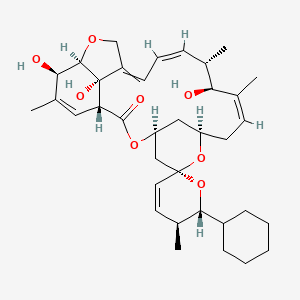

25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB

Übersicht

Beschreibung

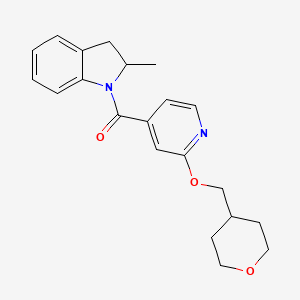

The compound is a derivative of the milbemycin family, which are macrocyclic lactones known for their antiparasitic activity. The specific structure mentioned suggests a complex molecule with multiple chiral centers and functional groups, including a cyclohexyl group, an epoxide, and a hydroxyl group, among others. The milbemycins are related to the avermectins, a class of compounds used in veterinary medicine and as pesticides.

Synthesis Analysis

The synthesis of milbemycin derivatives often involves complex organic reactions due to the intricate structure of the macrocyclic lactone core. Paper describes a method for synthesizing a fragment of the milbemycins, specifically the C-11 to C-25 fragment, which is likely relevant to the compound . The synthesis involves the reaction of anions from 2-benzenesulphonyltetrahydropyrans with substituted epoxides, leading to the formation of spiroketals upon acidification. This method could potentially be applied or adapted for the synthesis of the 25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycinB.

Molecular Structure Analysis

The molecular structure of milbemycin derivatives is characterized by a macrocyclic lactone ring and various substituents that define their specific activities and properties. The X-ray crystallography of an ester intermediate in the synthesis of a milbemycin β1 analogue is discussed in paper , which provides insight into the three-dimensional arrangement of atoms in such compounds. Although the exact structure of the compound is not provided, the techniques and findings from this paper could be relevant for analyzing its molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of milbemycin derivatives are typically complex and require careful control of reaction conditions to achieve the desired stereochemistry. Paper details a total synthesis of milbemycin G, which includes various steps such as oxidation, phenylselenation, regioselective introduction of double bonds, and macrocyclization. These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of the compound .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, the properties of milbemycin derivatives can be inferred to some extent from their molecular structures. These compounds are generally lipophilic, which contributes to their bioactivity as antiparasitic agents. The presence of functional groups such as epoxides and hydroxyls will influence properties like solubility, reactivity, and interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Selamectin: Broad-Spectrum Endectocide

Selamectin, closely related to the compound , is known for its efficacy and safety in dogs and cats, showing activity against fleas, ticks, intestinal hookworms, ascarids, and immature heartworms. It is also well-tolerated in breeds sensitive to avermectins (Bishop et al., 2000).

Novel Milbemycin Derivatives from Genetically Engineered Strains

Research on genetically engineered strains of Streptomyces avermitilis has led to the discovery of novel milbemycin derivatives with moderate acaricidal and nematicidal activities, which can be relevant to understanding the applications of the specific compound you mentioned (Qi et al., 2020).

Milbemycins: Macrolide Antibiotics

Milbemycins, a family of macrolide antibiotics, are known for their broad-spectrum antiparasitic and pesticidal properties. These findings can be extrapolated to understand the potential applications of the specific compound (Mishima et al., 1983).

Synthesis and Modification of Milbemycin Derivatives

Studies focused on the synthesis and modification of various milbemycin derivatives, including the introduction of specific functional groups, could provide insights into the potential applications and modifications of "25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B" (Parmee et al., 1997).

Microbial Conversion and Oxidation Studies

Research on microbial conversion and oxidation of milbemycins, including the investigation of hydroxylation and other chemical transformations, can offer insights into the chemical versatility and potential applications of milbemycin derivatives (Nakagawa et al., 1993).

Eigenschaften

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8-,22-13-,26-12?/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUSRJMZSPNGG-KUOHORTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O)/C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)

![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)

![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)

![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)